2-Aminoflubendazole

概要

説明

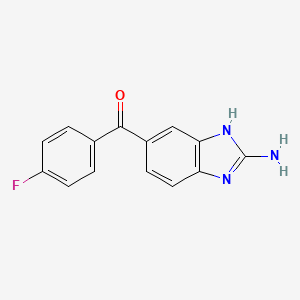

2-アミノフルベンゾールは、分子式C14H10FN3O、分子量255.25 g/molの有機化合物です . これは、寄生虫感染症の治療に使用されるベンゾイミダゾール系駆虫薬であるフルベンゾールの誘導体です . この化合物は、ベンゾイミダゾール環の2位にアミノ基と、5位にフルオロフェニル基が存在することを特徴としています .

製造方法

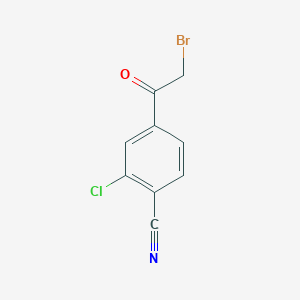

2-アミノフルベンゾールの合成は、通常、フルベンゾールを特定の化学反応によって修飾することで行われます . 一般的な方法の1つには、フルベンゾールを還元して2位にアミノ基を導入する方法があります . 反応条件としては、テトラヒドロフラン(THF)やエタノールなどの適切な溶媒中で、水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用することがよくあります . 工業生産方法は異なる場合がありますが、一般的には、収率と純度を高くするために最適化された反応条件で、同様の合成ルートに従います .

科学的研究の応用

2-Aminoflubendazole has a wide range of scientific research applications:

Safety and Hazards

2-Aminoflubendazole may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Relevant Papers The relevant paper retrieved is "Validation of a high‐performance liquid chromatography method for detecting flubendazole and 2‐aminoflubendazole in canine plasma" . This paper discusses the establishment of a reliable method for the quantification of flubendazole and its metabolite, this compound, in small-volume canine plasma samples .

作用機序

生化学分析

Biochemical Properties

2-Aminoflubendazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with tubulin, a protein that is crucial for microtubule formation. By binding to tubulin, this compound inhibits microtubule polymerization, which is essential for cell division and intracellular transport . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in parasitic organisms.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been shown to induce apoptosis by disrupting microtubule dynamics and inhibiting cell division . Additionally, this compound affects cell signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation . This compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to tubulin, leading to the inhibition of microtubule polymerization . This binding prevents the formation of the mitotic spindle, a structure necessary for chromosome segregation during cell division. As a result, cells treated with this compound undergo cell cycle arrest at the G2/M phase, ultimately leading to apoptosis . Additionally, this compound may inhibit other enzymes involved in cellular metabolism and signaling pathways, further contributing to its cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature and light exposure . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in various cell lines . These effects are consistent with its mechanism of action as a microtubule inhibitor.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit the growth of parasitic worms without causing significant toxicity to the host . At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s ability to disrupt microtubule dynamics in host cells, leading to cell damage and apoptosis.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its parent compound, flubendazole. It is metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites in the body

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and the nucleus, where it exerts its effects on microtubules and other cellular structures . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it binds to tubulin and inhibits microtubule polymerization . It can also localize to other cellular compartments, such as the nucleus, where it may interact with nuclear proteins and affect gene expression . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

準備方法

The synthesis of 2-Aminoflubendazole typically involves the modification of flubendazole through specific chemical reactions . One common method includes the reduction of flubendazole to introduce the amino group at the 2-position . The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

化学反応の分析

2-アミノフルベンゾールは、以下を含むさまざまなタイプの化学反応を起こします。

酸化: アミノ基は、過酸化水素(H2O2)や過マンガン酸カリウム(KMnO4)などの酸化剤を使用して、ニトロまたはニトロソ誘導体に酸化できます.

還元: この化合物は、使用する還元剤と条件に応じて、さまざまな誘導体に還元できます.

置換: フルオロフェニル基は、求核置換反応を起こすことができ、その中のフッ素原子は、アミンやチオールなどの他の求核剤に置換されます.

これらの反応に使用される一般的な試薬には、酸化剤(例:H2O2、KMnO4)、還元剤(例:LiAlH4、NaBH4)、求核剤(例:アミン、チオール)などがあります . これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります .

科学研究への応用

2-アミノフルベンゾールは、さまざまな科学研究への応用があります。

類似化合物との比較

2-アミノフルベンゾールは、以下の他のベンゾイミダゾール誘導体と比較されます。

フルベンゾール: 駆虫薬として使用される親化合物.

アルベンゾール: 同様の作用機序を持つ別のベンゾイミダゾール系駆虫薬.

メベンゾール: 広く使用されているベンゾイミダゾール系駆虫薬で、同様の用途があります.

2-アミノフルベンゾールのユニークな点は、その特定の構造修飾により、他のベンゾイミダゾール誘導体と比較して、異なる生物活性と薬物動態特性を示す可能性があることです .

特性

IUPAC Name |

(2-amino-3H-benzimidazol-5-yl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O/c15-10-4-1-8(2-5-10)13(19)9-3-6-11-12(7-9)18-14(16)17-11/h1-7H,(H3,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINHLTQNRABBSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)N=C(N3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724234 | |

| Record name | 2-Aminoflubendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82050-13-3 | |

| Record name | 2-Aminoflubendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoflubendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

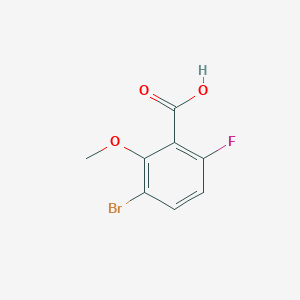

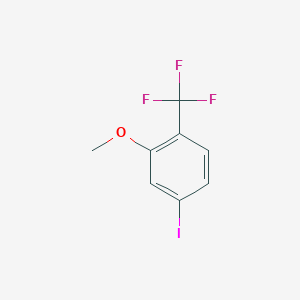

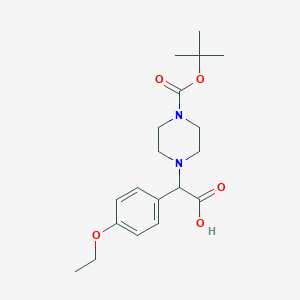

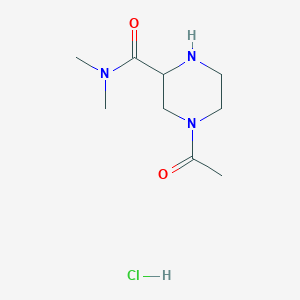

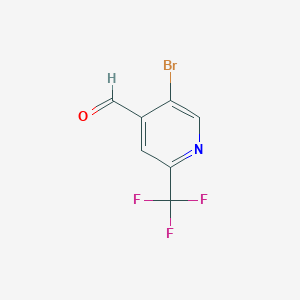

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine](/img/structure/B1374835.png)

![2-Oxa-5-azaspiro[3.4]octane hemioxalate](/img/structure/B1374838.png)

![tert-butyl3-oxohexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B1374841.png)

![Ethyl 4-Oxo-1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate](/img/structure/B1374850.png)

![4-[(6S)-2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline](/img/structure/B1374851.png)